Superior Pharmacokinetic Profile: Extended Plasma Half-Life Enables Once-Daily Dosing
In a Phase II placebo-controlled trial in 72 HIV-infected patients, Fozivudine Tidoxil (FZD) demonstrated a significantly longer plasma half-life than its parent drug Zidovudine (ZDV). This pharmacokinetic advantage supports a once-daily dosing regimen for FZD, compared to the twice-daily requirement for ZDV [1].
| Evidence Dimension | Plasma half-life (t1/2) |
|---|---|
| Target Compound Data | ~3.8 hours |
| Comparator Or Baseline | Zidovudine (ZDV): ~1 hour (typical clinical half-life) |
| Quantified Difference | FZD half-life is approximately 3.8 times longer than ZDV. |
| Conditions | Phase II, multicenter, randomized, double-blind, placebo-controlled trial in HIV-infected, antiretroviral-naive adults. |
Why This Matters
The extended half-life of Fozivudine Tidoxil provides a quantifiable pharmacological basis for once-daily administration, a significant practical advantage over Zidovudine's twice-daily schedule, which can improve adherence and reduce pill burden in research models.
- [1] Girard PM, Pegram PS, Diquet B, et al. Phase II placebo-controlled trial of fozivudine tidoxil for HIV infection: pharmacokinetics, tolerability, and efficacy. J Acquir Immune Defic Syndr. 2000 Mar 1;23(3):227-35. View Source
